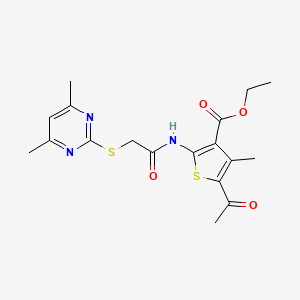![molecular formula C12H12O7 B11774195 2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)
2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate is a complex organic compound characterized by its unique dioxole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate typically involves the reaction of benzo[d][1,3]dioxole-4,7-dicarboxylic acid with ethyl and methyl substituents under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as zinc (II) ions, under solvothermal conditions . The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to the specific type of reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxylate groups may produce alcohols.
Applications De Recherche Scientifique
2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism by which 2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in binding to enzymes and receptors, modulating their activity and influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxole-4,7-dicarboxylic acid: The parent compound without the ethyl and methyl substituents.
2-Methyl 5-ethyl benzo[d][1,3]dioxole-2,5-dicarboxylate: A similar compound with different substituent positions.
Uniqueness
2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C12H12O7 |
|---|---|
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
2-O-ethyl 5-O-methyl 7-hydroxy-1,3-benzodioxole-2,5-dicarboxylate |
InChI |
InChI=1S/C12H12O7/c1-3-17-11(15)12-18-8-5-6(10(14)16-2)4-7(13)9(8)19-12/h4-5,12-13H,3H2,1-2H3 |
Clé InChI |
GIIBUVWUKULVHR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1OC2=CC(=CC(=C2O1)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-Aminospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B11774120.png)
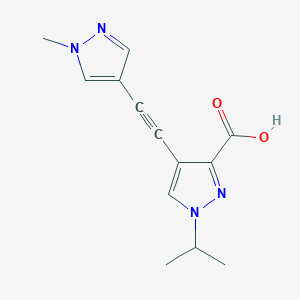
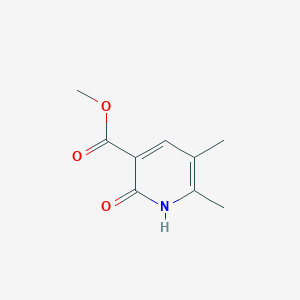
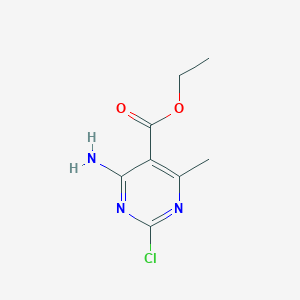
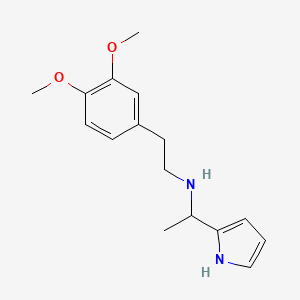
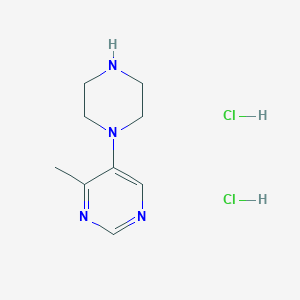
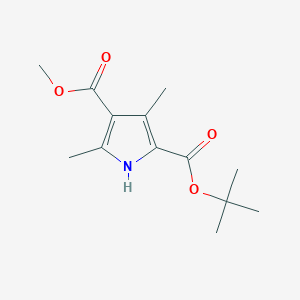
![tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B11774162.png)
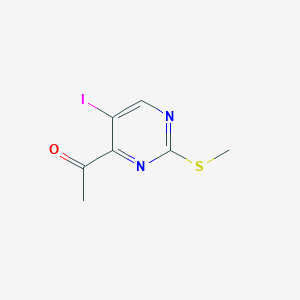
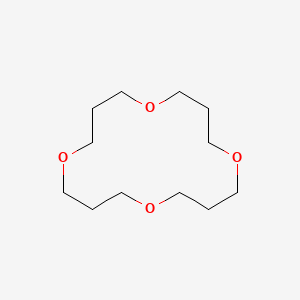
![2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole](/img/structure/B11774180.png)

